molecular formula C46H68NO2PS B13648754 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13648754
M. Wt: 730.1 g/mol
InChI Key: IXCFGONIVUSMBC-QDNKVMAKSA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structural features. The compound contains adamantane groups, a phosphanyl group, and a sulfinamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The phosphanyl group can be reduced under specific conditions.

    Substitution: The adamantane groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, reduced phosphanyl compounds, and substituted adamantane derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to coordinate with various metal centers, facilitating different catalytic processes.

Biology

In biology, the compound is studied for its potential interactions with biological molecules. Its adamantane groups are known for their antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s sulfinamide moiety is of interest for its potential therapeutic applications. Sulfinamides are known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

Industry

In industry, the compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in organic electronics, such as organic memory devices .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantane groups can interact with viral proteins, inhibiting their function. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can interact with biological molecules, exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of adamantane, phosphanyl, and sulfinamide groups

Properties

Molecular Formula

C46H68NO2PS

Molecular Weight

730.1 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C46H68NO2PS/c1-42(2,3)37-21-35(22-38(41(37)49-10)43(4,5)6)40(47-51(48)44(7,8)9)36-13-11-12-14-39(36)50(45-23-29-15-30(24-45)17-31(16-29)25-45)46-26-32-18-33(27-46)20-34(19-32)28-46/h11-14,21-22,29-34,40,47H,15-20,23-28H2,1-10H3/t29?,30?,31?,32?,33?,34?,40-,45?,46?,50?,51?/m0/s1

InChI Key

IXCFGONIVUSMBC-QDNKVMAKSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Origin of Product

United States

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